Enhanced Regioselectivity in Sequential Cross-Coupling Versus Unsubstituted 2,4-Dichloropyrimidine
The presence of the morpholine at the C5 position is reported to enhance the regioselectivity of sequential cross-coupling reactions on the 2,4-dichloropyrimidine core compared to unsubstituted 2,4-dichloropyrimidine. In typical SNAr or Pd-catalyzed cross-couplings, 2,4-dichloropyrimidines favor reaction at the C4 position first [1]. However, the C5 morpholine substituent can invert or strongly bias this selectivity, enabling the strategic and clean installation of different groups at the C2 and C4 positions in a controlled sequence [2]. This is a critical advantage for building focused libraries of 2,4,5-trisubstituted pyrimidines, a common motif in FDA-approved kinase inhibitors [3].
| Evidence Dimension | Regioselectivity of Sequential Functionalization |
|---|---|
| Target Compound Data | Enhanced C2 vs. C4 selectivity (qualitative improvement in product ratios and reaction control) |
| Comparator Or Baseline | Unsubstituted 2,4-dichloropyrimidine (C4-selective) |
| Quantified Difference | Not explicitly quantified in a single head-to-head study; difference is characterized as a shift from standard C4-selectivity to a more balanced or inverted C2/C4 preference. |
| Conditions | Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) conditions [2] |
Why This Matters
For procurement, this means 4-(2,4-Dichloro-5-pyrimidyl)morpholine is the specific building block required to reliably synthesize diverse 2,4,5-trisubstituted pyrimidines with high efficiency, avoiding complex separation of regioisomers.
- [1] Walsh, K., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. doi: 10.1055/a-2710-1288. View Source
- [2] Patent WO-2019177374-A1. 2, 4, 5-substituted pyrimidine derivative, preparation method therefor, and pharmaceutical composition comprising same as effective ingredient for prevention or treatment of cancer or inflammatory disease. World Intellectual Property Organization (WIPO), 2019. View Source
- [3] Roskoski Jr, R. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 200, 107059. View Source
